molecular formula C21H18N4O3S B14477400 9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide CAS No. 72739-01-6

9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide

Cat. No.: B14477400
CAS No.: 72739-01-6
M. Wt: 406.5 g/mol
InChI Key: ZAVXCKSYRDQLKY-UHFFFAOYSA-N
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Description

9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is structurally characterized by an acridine core linked to a phenyl ring substituted with a methylsulfonylamino group. It has garnered interest due to its potential biological activities, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of aniline derivatives to introduce nitro groups.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: Introduction of the methylsulfonyl group through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Coupling: Coupling of the sulfonylated aniline derivative with an acridine carboxylic acid derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide stands out due to its unique combination of an acridine core and a methylsulfonylamino-substituted phenyl ring, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

72739-01-6

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

9-[4-(methanesulfonamido)anilino]acridine-2-carboxamide

InChI

InChI=1S/C21H18N4O3S/c1-29(27,28)25-15-9-7-14(8-10-15)23-20-16-4-2-3-5-18(16)24-19-11-6-13(21(22)26)12-17(19)20/h2-12,25H,1H3,(H2,22,26)(H,23,24)

InChI Key

ZAVXCKSYRDQLKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)C(=O)N

Origin of Product

United States

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